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molecular formula C9H9F2NO2 B8397620 N-(3,5-Difluorophenyl)glycine methyl ester

N-(3,5-Difluorophenyl)glycine methyl ester

Cat. No. B8397620
M. Wt: 201.17 g/mol
InChI Key: REKOTIWYJKEMAH-UHFFFAOYSA-N
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Patent
US04985427

Procedure details

A suspension of 3,5-difluoroaniline (15.0 g) and sodium bicarbonate (19.5 g) in methyl chloroacetate (15.2 ml) was stirred at 80°-90° under nitrogen for 60 h. More sodium bicarbonate (4.88 g) and methyl chloroacetate (5.1 ml) were added, and the suspension was stirred at 80°-90° for a further 24 h. Work up according to the method of Intermediate 11 gave a solid (16 g) which was recrystallised from chloroform (10 ml) and n-hexane (120 ml) to give the title compound (8.34 g), m.p. 75°-77°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].C(=O)(O)[O-].[Na+].Cl[CH2:16][C:17]([O:19][CH3:20])=[O:18]>>[CH3:20][O:19][C:17](=[O:18])[CH2:16][NH:5][C:4]1[CH:3]=[C:2]([F:1])[CH:8]=[C:7]([F:9])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC=1C=C(N)C=C(C1)F
Name
Quantity
19.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
15.2 mL
Type
reactant
Smiles
ClCC(=O)OC
Step Two
Name
Quantity
4.88 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
5.1 mL
Type
reactant
Smiles
ClCC(=O)OC
Step Three
Name
Intermediate 11
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 80°-90° under nitrogen for 60 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the suspension was stirred at 80°-90° for a further 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
COC(CNC1=CC(=CC(=C1)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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